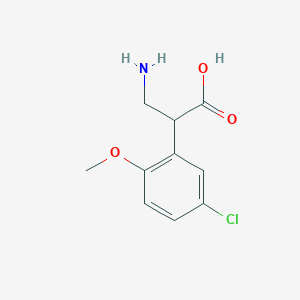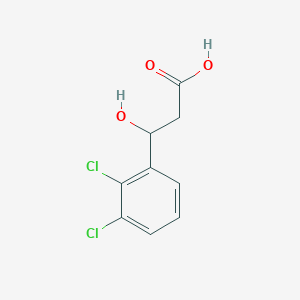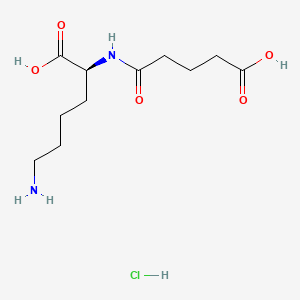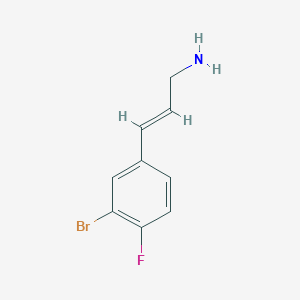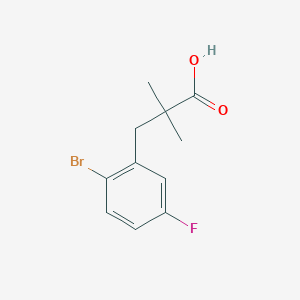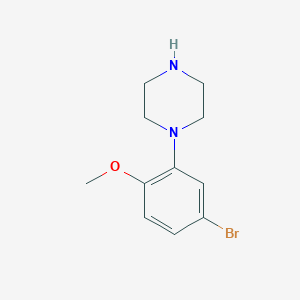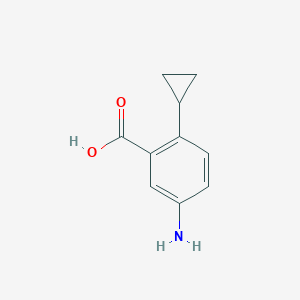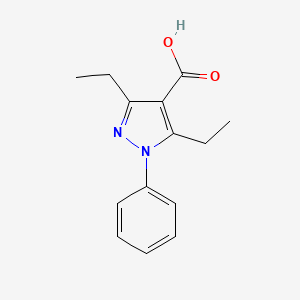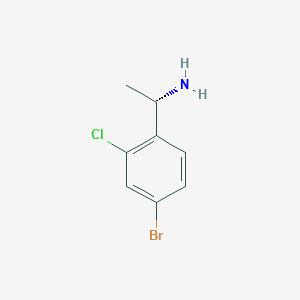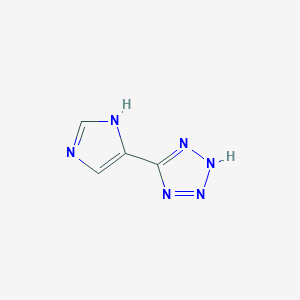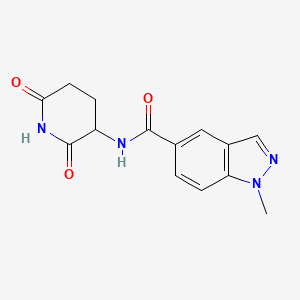
(2-Amino-6-bromo-3-chlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “(2-Amino-6-bromo-3-chlorophenyl)methanol” is a chemical compound with the molecular formula C₇H₇BrClNO.
- It contains an indole nucleus, which is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless substance with a specific odor .
Méthodes De Préparation
- Synthetic routes for ABPC involve introducing the amino, bromo, and chloro substituents onto the phenyl ring.
- One possible method is the reaction of 2-aminophenol with 6-bromo-3-chlorobenzaldehyde, followed by reduction to yield ABPC.
- Industrial production methods may vary, but similar synthetic strategies are employed.
Analyse Des Réactions Chimiques
- ABPC can undergo various reactions due to its functional groups:
- Electrophilic substitution occurs readily on the indole ring.
- Benzylic halides (such as ABPC) typically react via an SN1 pathway, forming resonance-stabilized carbocations .
- Common reagents include halogens, Lewis acids, and reducing agents.
- Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
- ABPC has been extensively studied for its biological properties:
- Antiviral activity: Derivatives of ABPC exhibit inhibitory effects against influenza A and Coxsackie B4 viruses .
- Other potential applications include anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.
Mécanisme D'action
- The exact mechanism by which ABPC exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
- ABPC’s uniqueness lies in its specific combination of substituents (amino, bromo, and chloro) on the phenyl ring.
- Similar compounds may include other indole derivatives with varying substituents.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
(2-amino-6-bromo-3-chlorophenyl)methanol |
InChI |
InChI=1S/C7H7BrClNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3,10H2 |
Clé InChI |
LMEWQZMXFADING-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)N)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


